molecular formula C9H5NO4 B1600286 5-nitro-1H-isochromen-1-one CAS No. 77747-69-4

5-nitro-1H-isochromen-1-one

Cat. No.: B1600286
CAS No.: 77747-69-4
M. Wt: 191.14 g/mol
InChI Key: KCYWNAAVPRMMLP-UHFFFAOYSA-N
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Description

5-Nitro-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol. It is a nitro-substituted isochromenone, which is a type of polycyclic aromatic compound

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 5-nitro-1H-isochromen-1-one are not well-studied. Related isochromen-1-ones have been found to possess anti-inflammatory and antioxidant activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported.

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isochromen-1-ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-isochromen-1-one typically involves the nitration of 1H-isochromen-1-one. This can be achieved by treating 1H-isochromen-1-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with cooling systems to maintain the reaction temperature. The process would also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow reactors and automated control systems are often used to enhance efficiency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-isochromen-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amino group.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:
  • Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the nitro group results in the formation of 5-amino-1H-isochromen-1-one.

  • Substitution: : Substitution reactions can yield various substituted isochromenones depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1H-isochromen-1-one has several scientific research applications across different fields:

  • Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Nitro-1H-isochromen-1-one is structurally similar to other nitro-substituted isochromenones, such as 6-nitro-1H-isochromen-1-one and 7-nitro-1H-isochromen-1-one its unique position of the nitro group on the isochromenone ring gives it distinct chemical and biological properties

List of Similar Compounds

  • 6-Nitro-1H-isochromen-1-one

  • 7-Nitro-1H-isochromen-1-one

  • 8-Nitro-1H-isochromen-1-one

  • 9-Nitro-1H-isochromen-1-one

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Properties

IUPAC Name

5-nitroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYWNAAVPRMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434118
Record name 5-nitro-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77747-69-4
Record name 5-nitro-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.4 g (84.03 mmol) of 2-methyl-3-nitrobenzoic acid methyl ester is stirred with 26.8 g (225.1 mmol) of N,N-dimethylformamide dimethylacetal in 85 ml of dimethylformamide for 12 hours at 130° C. The solvent is drawn off in a rotary evaporator, the residue is taken up in methyl-tert-butyl ether and washed three times with water. After washing with saturated NaCl solution, the organic phase is dried. After the desiccant is filtered off and the solvent is spun off, the remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 8.73 g (54.4%) of the desired compound is isolated.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
54.4%

Synthesis routes and methods II

Procedure details

(E)-Methyl 2-(2-(dimethylamino) vinyl)-3-nitrobenzoate was dissolved in ethyl acetate (200 mL), and silica gel (200 g) was added. The resulting suspension was stirred at room temperature for 1 h. The ethyl acetate solution was filtered off. Silica gel was washed with ethyl acetate (2×150 mL) and the combined organics were evaporated and dried under reduced pressure to yield 5-nitro-1H-isochromen-1-one (4.0 g, 21.0 mmol, 82% after two steps) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 2-methyl-3-nitrobenzoate (5 g, 0.02 mol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10 mL, 0.07 mol) were dissolved in N,N-dimethylformamide (30 mL, 0.4 mol). The mixture was stirred at 115° C. for 17 hours. The volatiles were removed on a rotavapor. The residue was dissolved in ethylacetate (400 mL) and then silica gel (400 g) was added. The mixture was stirred at room temperature for 3 hours. Filtered, rinsed with ethylacetate (400 mL×3). Combined filtrates were concentrated to dryness to get a brown solid (3.6 g). MS m/z=192.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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